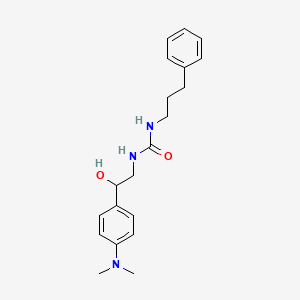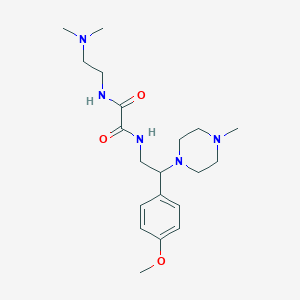![molecular formula C25H24N4O5 B2625864 2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 1105234-89-6](/img/structure/B2625864.png)
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups, including a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, a 2-oxopyridin-1(2H)-yl group, and a 2,5-dimethylphenyl group. These groups are common in many organic compounds and can contribute to the compound’s overall properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the 1,2,4-oxadiazole ring and the 2-oxopyridin-1(2H)-yl group could potentially introduce rigidity into the molecule, influencing its overall shape and reactivity .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the 1,2,4-oxadiazole ring is known to participate in various chemical reactions . The 3,4-dimethoxyphenyl and 2,5-dimethylphenyl groups could also influence the compound’s reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 3,4-dimethoxyphenyl and 2,5-dimethylphenyl groups could influence the compound’s solubility and melting point .
Applications De Recherche Scientifique
Synthesis and Biological Assessment
A study by Karpina et al. (2019) investigated the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, including compounds structurally similar to the specified chemical. These compounds were synthesized in various analogs and their pharmacological activities were predicted and studied, highlighting the compound's potential in medicinal chemistry (Karpina, V. R. et al., 2019).
Synthesis of Substituted Oxadiazoles
Potkin et al. (2009) conducted a study on the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles. This research provides insight into the methods of synthesizing derivatives of oxadiazoles, which is relevant to the compound (Potkin, V. et al., 2009).
Antimicrobial and Hemolytic Activity
Gul et al. (2017) explored 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, which share a similar oxadiazole structure with the compound . The study focused on their antimicrobial and hemolytic activities, contributing to understanding the potential biological applications of such compounds (Gul, S. et al., 2017).
Novel Inhibitor Synthesis
Latli et al. (2015) synthesized a novel and selective five-lipoxygenase activity protein (FLAP) inhibitor, which is structurally related to the compound . This study provides insights into the compound's potential use in pharmacology, especially concerning FLAP inhibition (Latli, B. et al., 2015).
Characterization and Pharmacological Evaluation
Nafeesa et al. (2017) synthesized various 1,3,4-oxadiazole and acetamide derivatives and evaluated their antibacterial and anti-enzymatic potential. This study is pertinent as it details the pharmacological applications and characterization of similar compounds (Nafeesa, K. et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c1-15-7-8-16(2)19(12-15)26-22(30)14-29-11-5-6-18(25(29)31)24-27-23(28-34-24)17-9-10-20(32-3)21(13-17)33-4/h5-13H,14H2,1-4H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVWMYTZCHDCLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2625781.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2625782.png)

![N-(4-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2625784.png)

![Spiro[4.4]nonane-3-sulfonyl chloride](/img/structure/B2625788.png)




![2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine](/img/structure/B2625799.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2625800.png)
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2625802.png)
